molecular formula C23H23N7O2 B11048114 Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B11048114
M. Wt: 429.5 g/mol
InChI Key: SLZZPFWGPAIWOH-UHFFFAOYSA-N
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Description

Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperidinyl and phenyl groups. Key steps include:

    Formation of the Triazolopyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Substitution Reactions: Introduction of the piperidinyl and phenyl groups is typically done via nucleophilic substitution reactions, using reagents like piperidine and phenyl halides.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group, often using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

The major products from these reactions include N-oxides, reduced triazolopyrimidines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, it shows promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure and are also investigated for their biological activities.

    Imidazopyridines: Another class of compounds with comparable pharmacological properties.

    Quinazolines: Known for their kinase inhibitory activities, similar to the triazolopyrimidine derivatives.

Uniqueness

What sets Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate apart is its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets, making it a more potent and selective inhibitor compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C23H23N7O2

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 7-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H23N7O2/c1-15-17(13-24-22(26-15)29-11-7-4-8-12-29)19-18(21(31)32-2)14-25-23-27-20(28-30(19)23)16-9-5-3-6-10-16/h3,5-6,9-10,13-14H,4,7-8,11-12H2,1-2H3

InChI Key

SLZZPFWGPAIWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C=NC3=NC(=NN23)C4=CC=CC=C4)C(=O)OC)N5CCCCC5

Origin of Product

United States

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